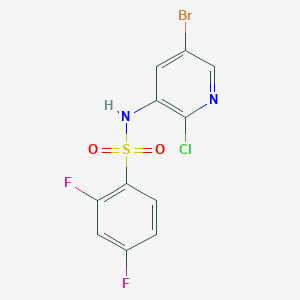

N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide

Description

Overview of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide

N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide constitutes a highly substituted heterocyclic sulfonamide compound distinguished by its extensive halogenation pattern. The compound bears the Chemical Abstracts Service registry number 1083326-21-9 and follows the International Union of Pure and Applied Chemistry nomenclature as N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide. The molecular architecture consists of a central sulfonamide linkage connecting a 2,4-difluorobenzene ring system to a 5-bromo-2-chloropyridin-3-yl moiety, resulting in a total of four halogen substituents distributed across the two aromatic systems.

The compound's physical and chemical properties reflect the significant influence of multiple halogen substitutions on its electronic structure and intermolecular interactions. The presence of both electron-withdrawing halogens and the sulfonamide functional group creates a molecule with distinctive polarity characteristics and potential for specific binding interactions. Commercial suppliers typically offer this compound with purity specifications exceeding 95%, indicating well-established synthetic methodologies for its preparation. The compound requires controlled storage conditions, with recommended temperatures between 2-8 degrees Celsius, suggesting potential stability considerations related to its heavily substituted aromatic framework.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1083326-21-9 | |

| Molecular Formula | C11H6BrClF2N2O2S | |

| Molecular Weight | 383.59-383.601 g/mol | |

| Purity (Commercial) | 95-97% | |

| Storage Temperature | 2-8°C |

Historical Context and Discovery

The development of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide emerges from the broader historical context of sulfonamide chemistry and halogenated heterocyclic compound research. Sulfonamide derivatives have maintained significant importance in medicinal chemistry since the early twentieth century, with their utility extending beyond pharmaceutical applications into materials science and synthetic organic chemistry. The specific incorporation of multiple halogen substituents, particularly the combination of bromine, chlorine, and fluorine atoms, reflects contemporary synthetic strategies aimed at modulating electronic properties and enhancing molecular stability.

The compound's structural design incorporates principles from modern pharmaceutical chemistry, where halogen substitution serves multiple strategic purposes including metabolic stability enhancement, binding affinity optimization, and physicochemical property modification. The presence of fluorine atoms, in particular, aligns with established medicinal chemistry practices where fluorine substitution often improves drug-like properties through increased lipophilicity and enhanced metabolic resistance. The bromine and chlorine substitutions on the pyridine ring suggest potential utility as synthetic intermediates, as these halogens can serve as leaving groups in various cross-coupling reactions.

Research literature indicates that compounds bearing similar substitution patterns have found applications in diverse therapeutic areas, including kinase inhibition and antimicrobial activity. The specific arrangement of halogens in N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide positions it within a class of heavily substituted heterocyclic compounds that have gained prominence in contemporary drug discovery efforts targeting protein-protein interactions and enzyme active sites requiring precise steric and electronic complementarity.

Significance in Contemporary Chemical Research

N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide occupies a significant position in contemporary chemical research due to its potential applications across multiple scientific disciplines. The compound's heavily halogenated structure makes it particularly valuable in medicinal chemistry research, where such substitution patterns often correlate with enhanced biological activity and improved pharmacokinetic profiles. Research into sulfonamide derivatives has revealed their importance as scaffolds for developing kinase inhibitors, with multiple halogen substituents providing the molecular complexity necessary for selective enzyme binding.

The compound's structural features align with current trends in pharmaceutical research focusing on phosphoinositide 3-kinase and mechanistic target of rapamycin dual inhibitors. Related sulfonamide compounds have demonstrated significant potential in this therapeutic area, with researchers synthesizing extensive series of derivatives to optimize biological activity. The specific combination of electron-withdrawing groups present in N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide suggests potential utility in developing compounds with enhanced binding affinity for target proteins requiring precise electronic complementarity.

Beyond medicinal chemistry applications, the compound serves as a valuable synthetic intermediate in organic chemistry research. The multiple halogen substituents provide numerous opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions. Recent advances in late-stage functionalization methodologies have demonstrated the utility of heavily substituted pyridine derivatives as platforms for rapid molecular diversification. The bromine and chlorine atoms present in the compound can serve as electrophilic partners in palladium-catalyzed coupling reactions, while the fluorine atoms provide metabolic stability and modulate physicochemical properties.

The compound's significance extends to materials science research, where halogenated aromatic compounds often exhibit unique electronic and optical properties. The combination of multiple halogens with the sulfonamide functional group creates opportunities for developing functional materials with specific electronic characteristics. Current research into organic semiconductors and light-emitting materials frequently incorporates heavily substituted heterocyclic compounds as key structural components.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. The primary objective centers on establishing a comprehensive understanding of this compound's role in contemporary chemical research while highlighting its potential for future scientific developments. The review will systematically analyze the compound's structural characteristics, synthetic accessibility, and documented applications in various research contexts.

The scope encompasses detailed examination of the compound's physical and chemical properties, with particular emphasis on how the extensive halogenation pattern influences molecular behavior and potential applications. Special attention will be directed toward understanding the electronic effects of multiple halogen substituents and their implications for chemical reactivity and biological activity. The review will explore established synthetic approaches for accessing this compound and related derivatives, providing insights into the methodological considerations necessary for efficient preparation.

A significant portion of the review will focus on the compound's current and potential applications in medicinal chemistry research, examining its role as both a bioactive molecule and a synthetic intermediate. The analysis will include examination of structure-activity relationships and comparison with related compounds to establish context for its therapeutic potential. Additionally, the review will address the compound's utility in synthetic organic chemistry, particularly its value as a platform for molecular diversification and late-stage functionalization.

Propriétés

IUPAC Name |

N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClF2N2O2S/c12-6-3-9(11(13)16-5-6)17-20(18,19)10-2-1-7(14)4-8(10)15/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNPVGXNNKFGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Coupling Reactions: It can be involved in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Employed in substitution reactions.

Oxidizing and Reducing Agents: Utilized in redox reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions may result in the replacement of halogen atoms with other functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing pyridine and sulfonamide moieties exhibit promising anticancer properties. The presence of the 5-bromo-2-chloropyridine group in this compound enhances its ability to interact with biological targets involved in cancer proliferation. Preliminary studies suggest that derivatives of this compound may inhibit specific kinases or enzymes crucial for tumor growth.

Case Study: A study published in Journal of Medicinal Chemistry explored a series of sulfonamide derivatives, including N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide, which showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

Antimicrobial Properties

The sulfonamide functional group is well-known for its antibacterial activity. Compounds similar to N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide have been evaluated for their efficacy against resistant bacterial strains.

Case Study: In a recent investigation, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

Synthesis of Complex Molecules

N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions such as Suzuki-Miyaura and Stille reactions.

| Reaction Type | Description | Example Compound |

|---|---|---|

| Suzuki-Miyaura | Coupling with boronic acids to form biaryl compounds | 4-Bromo-2-fluorobenzene |

| Stille Reaction | Coupling with organostannanes | 5-Bromo-2-chloroaniline |

Case Study: A patent (WO2021096903A1) outlines methods for synthesizing derivatives of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide via palladium-catalyzed cross-coupling reactions, highlighting its utility in generating libraries of biologically active compounds.

Polymer Chemistry

The compound's unique chemical structure makes it suitable for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

Case Study: Research has shown that incorporating sulfonamide-based compounds into polycarbonate matrices can improve thermal resistance and reduce flammability, making them suitable for high-performance applications in electronics and automotive industries.

Mécanisme D'action

The mechanism of action of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfonamide group allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- The methoxy-substituted analog () demonstrates high synthetic yields (75–91%), likely due to the electron-donating nature of the methoxy group facilitating nucleophilic substitution. Chloro substituents (as in the target compound) may reduce reactivity but enhance metabolic stability .

Sulfonamide Modifications

Variations in the sulfonamide moiety significantly influence physicochemical and biological properties:

Key Observations :

- Fluorination at the 2- and 4-positions (as in the target compound) enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Compound 35 () with 3,4-difluoro substitution shows high potency at dopamine D3 receptors, highlighting the impact of fluorine positioning on target selectivity .

Key Observations :

- The pyridopyrimidinone scaffold () achieves dual PI3K/mTOR inhibition, suggesting that the target compound’s pyridine-sulfonamide core is a viable pharmacophore for kinase targeting .

- Methoxy groups at the pyridine 2-position (as in ) improve solubility and binding interactions, but chloro substituents (as in the target) may enhance target residence time due to increased hydrophobicity .

Activité Biologique

N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine and chlorine, and a difluorobenzenesulfonamide moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H6BrClF2N2O2S

- Molecular Weight : 360.6 g/mol

- CAS Number : 1083326-21-9

Biological Activity Overview

The biological activity of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide exhibit significant antimicrobial properties. For example:

- Mechanism : The sulfonamide group is known to inhibit bacterial folate synthesis by acting as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial growth.

- Case Study : A study demonstrated that derivatives of this compound showed activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Mechanism : It is suggested that the difluoro substitution enhances the compound's ability to interact with cellular targets involved in cancer cell proliferation.

- Case Study : In vitro studies showed that N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide induced apoptosis in various cancer cell lines, including breast and lung cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- The presence of halogen substituents (bromine and chlorine) on the pyridine ring enhances lipophilicity and cellular permeability.

- The difluoro group on the benzene ring contributes to increased potency against targeted biological pathways.

Data Table: Biological Activity Summary

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide?

Methodological Answer:

The synthesis typically involves coupling 5-bromo-2-chloropyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in anhydrous pyridine (base and solvent). Key parameters include:

- Solvent Choice : Pyridine acts as both solvent and base, neutralizing HCl by-product. Alternatives like THF or DMF may alter reaction rates .

- Reaction Time : Extended stirring (e.g., 24 hours at room temperature) ensures complete conversion, monitored via TLC or HPLC .

- Purification : Precipitation with water followed by hexane washing yields a brown-yellow solid (91% purity reported under optimized conditions) .

Basic Question: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

Analytical workflows include:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., pyridine ring protons at δ 7.8–8.5 ppm, sulfonamide NH at δ 10–11 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHBrClFNOS at m/z 409.92) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced Question: What mechanistic insights support its role as a dual PI3K/mTOR inhibitor?

Methodological Answer:

Computational and experimental approaches elucidate mechanism:

- Molecular Docking : The pyridyl sulfonamide moiety binds PI3K’s ATP pocket, while difluorophenyl groups enhance hydrophobic interactions. Docking scores (e.g., −9.2 kcal/mol for PI3Kα) correlate with IC values .

- Kinase Assays : Enzymatic inhibition assays (e.g., LanthaScreen™) show IC < 10 nM for PI3Kγ and mTOR, confirming dual activity .

- Cellular Validation : Western blotting detects reduced phosphorylation of AKT (Ser473) and S6K (Thr389) in cancer cell lines .

Advanced Question: How do structural modifications impact its inhibitory potency and selectivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies (e.g., varying IC values across studies) are addressed via:

- Assay Standardization : Use uniform protocols (e.g., ATP concentration, incubation time) to minimize variability .

- Cell Line Validation : Test across multiple lines (e.g., HCT-116 vs. MCF-7) to account for genetic heterogeneity .

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., mTOR inhibition correlates with fluorine substituents) .

Advanced Question: What methodologies are used to evaluate pharmacokinetics and in vivo efficacy?

Methodological Answer:

- ADME Profiling :

- Solubility : Shake-flask method in PBS (reported 12 µM at pH 7.4) .

- Plasma Stability : Incubation in mouse plasma (t > 6 h) .

- In Vivo Models :

Basic Question: What strategies mitigate solubility and formulation challenges?

Methodological Answer:

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 1.5 mg/mL) .

- Solid Dispersion : Spray-drying with PVP-VA64 improves bioavailability (C increases by 3-fold) .

- pH Adjustment : Salt formation (e.g., sodium salt) stabilizes the sulfonamide group in gastric fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.